molecular formula C13H18ClN3O3S B2838264 N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride CAS No. 1423033-02-6

N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride

Cat. No. B2838264
CAS RN: 1423033-02-6
M. Wt: 331.82
InChI Key: FDOGKEHLZHJOKJ-UHFFFAOYSA-N
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Description

The compound “N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has a sulfonamide group (-SO2NH2), which is commonly found in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the sulfonamide group. The presence of these functional groups would likely influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of oxazoles and sulfonamides. For example, oxazoles can participate in various reactions such as nucleophilic substitution, reduction, and metal-catalyzed cross-coupling reactions . Sulfonamides can undergo reactions such as hydrolysis, acylation, and displacement by nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group and the heterocyclic oxazole ring could impact the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Chemical Properties

Sulfonamide-derived compounds, including those with oxazole rings, are synthesized for their unique chemical properties and potential applications in developing new materials or drugs. For example, sulfonamide compounds with heterocyclic structures have been synthesized and characterized for their potential use in various biological activities, including antibacterial and antifungal properties (Chohan & Shad, 2011). Additionally, the exploration of sulfonamide derivatives for corrosion inhibition in acidic environments highlights the versatility of these compounds in industrial applications (Arshadi, Hosseini, & Ghorbani, 2002).

Pharmacological Applications

Sulfonamide compounds play a significant role in medicinal chemistry, particularly as enzyme inhibitors and receptor antagonists. For instance, biphenylsulfonamide derivatives have been identified as potent endothelin-A (ET_A) receptor antagonists, highlighting their potential in treating cardiovascular diseases (Murugesan et al., 2000). The development of these compounds involves intricate structure-activity relationship studies to optimize their efficacy and pharmacokinetic properties.

Biological Activities

Research into sulfonamide compounds extends into their biological activities, including their role as antimicrobial agents. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial effectiveness, revealing high activities against various bacterial strains (Azab, Youssef, & El-Bordany, 2013). This demonstrates the potential of sulfonamide derivatives in addressing antibiotic resistance and developing new antimicrobial therapies.

Safety And Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S.ClH/c1-9-13(10(2)19-16-9)20(17,18)15-8-12(14)11-6-4-3-5-7-11;/h3-7,12,15H,8,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOGKEHLZHJOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride

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